Reduced Lipophilicity (XLogP3) vs. 4-Chlorophenyl and o-Tolyl Analogs
The target compound demonstrates a computed XLogP3 of 3.3, which is 0.6 units lower than the 4-chlorophenyl analog (XLogP3 = 3.9) and 0.4 units lower than the o-tolyl analog (XLogP3 = 3.7) [1][2][3]. Lower lipophilicity is generally associated with improved aqueous solubility and reduced non-specific protein binding, potentially leading to a more favorable pharmacokinetic profile.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 4-Chlorophenyl analog: XLogP3 = 3.9; o-Tolyl analog: XLogP3 = 3.7 |
| Quantified Difference | ΔXLogP3 = -0.6 vs. 4-chlorophenyl; ΔXLogP3 = -0.4 vs. o-tolyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
This difference provides a quantifiable basis for selecting the compound when lower lipophilicity is desired to enhance solubility or reduce off-target binding in screening assays.
- [1] PubChem Compound Summary for CID 18574378, N1-(4-fluorobenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 18574367, N1-(4-chlorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide. National Center for Biotechnology Information (2024). View Source
- [3] PubChem Compound Summary for CID 16829707, N1-(o-tolyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide. National Center for Biotechnology Information (2024). View Source
